molecular formula C13H8FN3O3 B2515080 {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea CAS No. 1445757-76-5

{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea

Cat. No.: B2515080
CAS No.: 1445757-76-5
M. Wt: 273.223
InChI Key: NELSNSHKQQIQRP-UHFFFAOYSA-N
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Description

{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is a synthetic organic compound characterized by the presence of a benzofuran ring, a cyano group, and an acetylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluorination of the benzofuran ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.

    Acetylation and Urea Formation: The final steps involve the acetylation of the intermediate compound followed by the reaction with urea under controlled conditions to form the acetylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, where nucleophiles like amines or alcohols can replace the cyano group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Amines are the primary products when the cyano group is reduced.

    Substitution: Substituted ureas or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the benzofuran ring and the cyano group suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA or interact with protein active sites, while the cyano group can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-Cyano-2-[(5-chloro-1-benzofuran-2-yl)methylidene]acetyl}urea
  • {2-Cyano-2-[(5-bromo-1-benzofuran-2-yl)methylidene]acetyl}urea
  • {2-Cyano-2-[(5-methyl-1-benzofuran-2-yl)methylidene]acetyl}urea

Uniqueness

Compared to its analogs, {2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-carbamoyl-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O3/c14-9-1-2-11-7(3-9)4-10(20-11)5-8(6-15)12(18)17-13(16)19/h1-5H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELSNSHKQQIQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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